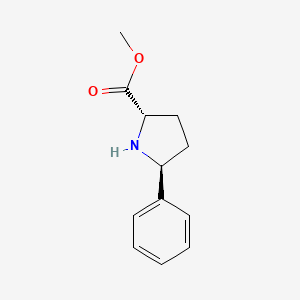

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

Description

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a phenyl group at the 5-position and a methyl ester at the 2-position, with (2S,5S) stereochemistry. It is synthesized via asymmetric α-amidoalkylation starting from L-pyroglutamic acid, yielding the target compound in a single step with modest diastereoselectivity but high regioselectivity (>95%) . This compound serves as a key intermediate in the synthesis of bioactive molecules and chiral ligands, with its stereochemistry confirmed through derivatization into known structures .

Properties

IUPAC Name |

methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTYXWQEMLQCPO-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453856 | |

| Record name | Methyl (5S)-5-phenyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155343-63-8 | |

| Record name | Methyl (5S)-5-phenyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-phenylalanine.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Carboxylates

Structural analogs differ in substituents at the 4- and 5-positions, influencing physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl, oxazolidinone) enhance thermal stability and intermolecular interactions.

- Bulky substituents (e.g., benzoyl, diphenyl) increase steric hindrance, affecting reaction kinetics and enantioselectivity.

Stereochemical Isomerism

The (2S,5S) configuration contrasts with stereoisomers such as (2S,5R), which exhibit distinct optical and chemical behaviors:

Key Observations :

Ester Derivatives and Salts

Variations in ester groups and salt forms alter solubility and stability:

Key Observations :

- Hydrochloride salts improve aqueous solubility and storage stability compared to free bases.

- Ethyl esters may offer slower hydrolysis rates in vivo compared to methyl esters.

Physicochemical Properties

Spectral and crystallographic data highlight structural differences:

Key Observations :

- The absence of crystallographic data for the target compound limits insights into its solid-state packing.

- Functional groups like oxazolidinone introduce distinct IR signatures (e.g., C=O stretches).

Biological Activity

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylate group at the 2-position and a phenyl group at the 5-position. Its molecular formula is , and it exhibits two chiral centers that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry allows for selective binding, modulating the activity of these targets and leading to various pharmacological effects. Notably, it has been implicated in neuroprotective roles and anti-inflammatory actions due to its ability to interact with neurotransmitter systems and inflammatory pathways.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases by enhancing neuronal survival and function through modulation of sigma-1 receptors, which are known to play a role in neuroprotection .

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the activity of enzymes involved in prostaglandin biosynthesis, which are crucial in mediating inflammatory responses. For instance, related compounds have been identified as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), suggesting a pathway for reducing inflammation and potentially aiding in cancer treatment .

Case Studies and Experimental Results

Several studies have characterized the biological activity of this compound:

- Anticancer Activity : In vitro studies using human colorectal cancer models have indicated that compounds similar to this compound can reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. Certain derivatives exhibited selective antimicrobial activity, highlighting the potential for developing new therapeutic agents targeting resistant pathogens .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups, while stereoselective hydrogenation or enzymatic resolution ensures enantiomeric purity . Key steps:

- Chiral Induction : Use of L-proline derivatives or Evans auxiliaries to fix stereocenters.

- Protection/Deprotection : Fmoc or Boc groups protect amines during synthesis, as seen in related pyrrolidine derivatives .

- Example Procedure : Reduction of a keto intermediate with LiAlH₄ in THF, followed by esterification under Mitsunobu conditions .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign diastereotopic protons and confirm stereochemistry. Chemical shifts for the pyrrolidine ring protons typically appear at δ 2.3–3.5 ppm, while aromatic protons resonate at δ 7.2–7.6 ppm .

- HPLC : Chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomers; retention times correlate with ee% .

- IR Spectroscopy : Confirm ester carbonyl stretches at ~1740 cm⁻¹ .

Q. What is the role of stereochemistry in the biological activity of this compound?

- Methodological Answer : The (2S,5S) configuration influences binding to chiral targets (e.g., enzymes or receptors). For example:

- SAR Studies : Modifying phenyl group substituents or the ester moiety alters potency. Derivatives with electron-withdrawing groups on the phenyl ring show enhanced activity in preliminary assays .

- Docking Studies : Computational models predict hydrogen bonding between the carboxylate and active-site residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing diastereomeric mixtures?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiate overlapping signals. NOE correlations between H-2 and H-5 confirm the cis configuration in the pyrrolidine ring .

- Dynamic NMR : Detect rotameric equilibria in esters by variable-temperature experiments.

- Case Study : In a related compound, conflicting δ values for methyl groups were resolved by X-ray crystallography, revealing unexpected conformational flexibility .

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

- Methodological Answer :

- Catalyst Optimization : Screen chiral ligands (e.g., BINAP, Salen) for asymmetric hydrogenation. Low enantiomeric excess (ee%) may require kinetic resolution .

- Crystallization-Induced Dynamic Resolution : Recrystallize racemic mixtures with chiral additives to enrich one enantiomer.

- Data Table :

| Catalyst System | ee% | Yield | Reference |

|---|---|---|---|

| Pd/(R)-BINAP | 92% | 69% | |

| Enzymatic Hydrolysis | 88% | 51% |

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- DFT Calculations : Predict stability of tautomers or conformers. The boat conformation of the pyrrolidine ring is disfavored by ~3 kcal/mol .

- ADMET Prediction : Software (e.g., SwissADME) estimates logP (experimental: 1.8) and solubility. Substituents like hydroxyl groups improve aqueous solubility but reduce BBB penetration .

Structural and Crystallographic Data

Q. What crystallographic parameters define the molecular packing of this compound?

- Methodological Answer :

- Space Group : P2₁2₁2₁ (common for chiral molecules).

- Key Interactions : Van der Waals forces dominate; weak C–H···O bonds (d = 2.6–2.9 Å) stabilize the lattice .

- Data Table :

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Z | 4 |

| R-factor | 0.052 |

| RMSD (Bond Lengths) | 0.012 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.